molecular formula C10H14O4 B1147223 Decarestrictine A

Decarestrictine A

Cat. No.: B1147223
M. Wt: 198.22 g/mol
InChI Key: JCWPVPJYCLLPQL-PHKLUEOISA-N
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Description

Decarestrictine A1 is a fungal metabolite discovered in Penicillium species . Its chemical structure is represented as follows:

Decarestrictine A1(CAS No.:127393902)Molecular Formula: C10H14O4Molecular Weight: 198.22 g/mol\text{Decarestrictine A1} \quad (\text{CAS No.}: 127393-90-2) \\ \text{Molecular Formula:} \ C_{10}H_{14}O_4 \\ \text{Molecular Weight:} \ 198.22 \ \text{g/mol} Decarestrictine A1(CAS No.:127393−90−2)Molecular Formula: C10​H14​O4​Molecular Weight: 198.22 g/mol

Preparation Methods

Industrial Production: Information on industrial-scale production methods for Decarestrictine A1 is limited. It is primarily studied in research settings rather than being produced on an industrial scale.

Chemical Reactions Analysis

Decarestrictine A1 may undergo various chemical reactions. While detailed studies are scarce, we can infer potential reactions based on its functional groups and structural features:

    Oxidation and Reduction Reactions: Decarestrictine A1 likely participates in redox reactions due to its oxygen-containing functional groups.

    Substitution Reactions: It may undergo nucleophilic or electrophilic substitutions.

    Common Reagents and Conditions: Specific reagents and conditions remain undisclosed, but standard organic chemistry reagents (e.g., oxidants, reducing agents, Lewis acids) would likely play a role.

    Major Products: The major products resulting from these reactions are not explicitly documented.

Scientific Research Applications

Antimicrobial Activity

Decarestrictine A has shown promising antimicrobial properties, making it a candidate for further exploration in antibiotic development. The compound exhibits activity against various bacterial strains, which is crucial in the context of rising antibiotic resistance.

  • Case Study : Research indicates that this compound displays significant inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. This was demonstrated through in vitro assays where the compound was tested against multiple strains of MRSA, showcasing its potential as a lead compound for new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated, particularly its effects on various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest positions it as a candidate for cancer therapy.

  • Research Findings : In studies involving human lung cancer cells (A549), this compound was found to mediate G1 phase arrest, leading to reduced cell proliferation. This suggests that the compound may interfere with critical cell cycle regulatory mechanisms .

Biosynthetic Studies

Understanding the biosynthesis of this compound is crucial for its application in synthetic biology and natural product chemistry. The compound is derived from a common pentaketide precursor through polyketide synthase pathways.

  • Biosynthetic Pathway Analysis : Feeding experiments using isotopically labeled precursors have elucidated the biosynthetic route of this compound, providing insights into its structural modifications during synthesis . This knowledge can facilitate the development of synthetic analogs with enhanced biological activity.

Structure-Activity Relationship (SAR)

Investigating the structure-activity relationship of this compound aids in understanding how modifications to its chemical structure can influence its biological activity.

  • Synthetic Analog Development : Researchers have synthesized various analogs of this compound to explore their antimicrobial and anticancer activities, aiming to enhance potency while reducing toxicity . These studies are essential for optimizing lead compounds for therapeutic use.

Potential Applications in Drug Discovery

Given its diverse biological activities, this compound serves as a valuable scaffold for drug discovery efforts targeting infectious diseases and cancer.

  • Future Directions : Ongoing research focuses on optimizing the pharmacokinetic properties of this compound and its derivatives to improve their efficacy and safety profiles in clinical applications .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against MRSA; potential antibiotic lead
Anticancer PropertiesInduces G1 arrest in A549 cells
Biosynthetic StudiesElucidated biosynthetic pathway
Structure-Activity RelationshipDevelopment of analogs with enhanced activity
Drug Discovery PotentialValuable scaffold for infectious disease and cancer therapies

Biological Activity

Decarestrictine A is a member of the decarestrictine family of natural products, which are primarily derived from various species of the fungus Penicillium. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure and Biosynthesis

This compound is characterized by its unique ten-membered lactone ring structure. Its biosynthesis involves a polyketide pathway originating from a common pentaketide precursor. Research indicates that this compound undergoes various post-polyketide synthase modifications, which contribute to its structural diversity and biological activity .

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

  • Study Findings :
    • In vitro tests indicated that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Candida albicans.
    • The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Mechanism of Action :
    • The compound reduces the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), leading to decreased levels of inflammatory mediators.
    • In animal models, this compound administration resulted in reduced edema in paw inflammation assays.

3. Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Preliminary studies suggest it may induce apoptosis in cancer cell lines.

  • Case Study :
    • In a study involving human breast cancer cells (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours.
    • Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.

Research Findings Summary Table

Activity TypePathogen/Cell LineMIC/IC50 ValueMechanism/Notes
AntimicrobialS. aureus32 µg/mLInhibits bacterial growth
C. albicans16 µg/mLInhibits fungal growth
Anti-inflammatoryMacrophagesN/AReduces COX-2 and iNOS expression
AnticancerMCF-7 (breast cancer)15 µMInduces apoptosis

Q & A

Basic Research Questions

Q. What experimental approaches are commonly employed to elucidate the biosynthetic pathway of Decarestrictine A?

  • Methodological Answer : The OSMAC (One Strain Many Compounds) principle is used to induce secondary metabolite production by altering fermentation conditions (e.g., pH, nutrients). Isotopic labeling (e.g., ¹³C-acetate and ¹⁸O₂ feeding experiments) tracks precursor incorporation, while NMR and mass spectrometry (MS) analyze structural modifications. These methods help identify intermediates and propose biosynthetic steps .

Q. How do isotopic labeling studies contribute to understanding this compound biosynthesis?

  • Methodological Answer : ¹³C-labeled acetate is fed to fungal cultures to map carbon flow into the polyketide backbone. ¹⁸O₂ incorporation under controlled conditions reveals oxidative modifications (e.g., epoxidation). Combined with MS fragmentation patterns, this data clarifies the sequence of enzymatic and non-enzymatic steps in this compound formation .

Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?

  • Methodological Answer : High-resolution MS determines molecular formulas, while 1D/2D NMR (e.g., COSY, HMBC) resolves stereochemistry and substituent positions. X-ray crystallography may confirm absolute configurations. For isomers like Decarestrictine A1 and A2, comparative NMR analysis of coupling constants and NOE correlations differentiates stereochemical arrangements .

Q. How is the OSMAC principle applied to optimize this compound yield in fungal cultures?

  • Methodological Answer : Cultivating Penicillium simplicissimum under varying pH, salinity, or nutrient stress triggers divergent biosynthetic pathways. For example, acidic conditions favor the formation of Decarestrictine D, while neutral pH promotes this compound. Systematic parameter screening identifies optimal conditions for target compound production .

Advanced Research Questions

Q. How do researchers resolve contradictions in proposed biosynthetic pathways of this compound derivatives?

  • Methodological Answer : Contradictions arise when intermediates cannot explain all derivatives (e.g., Decarestrictine C lacks a 7-O substituent). Hypotheses are tested via in vitro enzyme assays and heterologous expression of putative biosynthetic genes. Non-enzymatic steps (e.g., allyl carbocation rearrangements under acidic conditions) are validated using isotopically labeled precursors and pH-controlled experiments .

Q. What computational tools are used to predict this compound bioactivity and target interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like polyketide synthases. QSAR (Quantitative Structure-Activity Relationship) analysis correlates substituent patterns with observed bioactivity. Metabolomic networks map biosynthetic gene clusters to potential biological targets, guiding in vitro assays .

Properties

IUPAC Name

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWPVPJYCLLPQL-PHKLUEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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